3-(2,4-Dichlorophenyl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLNWUPRLIORDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 2,4 Dichlorophenyl Propan 1 Amine and Analogues
Strategic Approaches for the Construction of the 3-(2,4-Dichlorophenyl)propan-1-amine Backbone
The synthesis of the core this compound structure can be achieved through several reliable and well-established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and required purity of the final product.
Reductive Amination Routes and Mechanistic Considerations
Reductive amination, also known as reductive alkylation, is a highly effective method for forming amines from carbonyl compounds. wikipedia.orgresearchgate.net This process converts a ketone or aldehyde into an amine through an intermediate imine. wikipedia.org For the synthesis of this compound, a suitable precursor would be 3-(2,4-dichlorophenyl)propanal.
The reaction mechanism involves two main steps. First, the nucleophilic amine (in this case, ammonia) attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. wikipedia.org This is followed by the reversible loss of a water molecule to form an imine. wikipedia.org The reaction is typically catalyzed by mild acid to facilitate the dehydration step. masterorganicchemistry.com In the second step, the imine is reduced to the final amine. chemistrysteps.com
A key advantage of this method is that it can be performed as a one-pot synthesis where the imine is reduced in situ. chemistrysteps.com Several reducing agents are commonly employed, each with specific characteristics. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly favored because they are selective for the protonated imine (iminium ion) over the starting carbonyl compound. masterorganicchemistry.comharvard.edu NaBH(OAc)₃ is often preferred as it is less toxic than cyanide-based reagents and is highly effective in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). harvard.eduexlibrisgroup.com
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Features | Citations |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, DCM | Mild and selective; does not reduce aldehydes/ketones readily; moisture-sensitive. | harvard.eduexlibrisgroup.comcommonorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Selective for imines at pH 6-7; highly toxic byproducts. | harvard.educommonorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can reduce starting aldehyde/ketone; typically added after imine formation is complete. | harvard.educommonorganicchemistry.com |
Arylation Reactions for Dichlorophenyl Group Introduction and Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a route to introduce the 2,4-dichlorophenyl group onto a suitable scaffold. nih.govmdpi.com These methods often involve the reaction of an organometallic compound with an organic halide.
One strategic approach involves a Heck or Suzuki coupling. For instance, a suitable three-carbon chain with a terminal alkene and a protected amine function could be coupled with a 2,4-dichlorophenyl halide or a corresponding boronic acid derivative. Subsequent reduction of the double bond would yield the saturated propan-1-amine backbone.
Alternatively, direct arylation offers a more atom-economical route, proceeding through C-H bond activation. rsc.org In this approach, a molecule containing the propan-1-amine backbone could be directly coupled with a 2,4-dichlorophenyl source. The choice of palladium catalyst and ligand is crucial for the success of these reactions, with sterically hindered phosphine (B1218219) ligands often employed to promote efficient coupling. nih.govnih.gov The use of deep eutectic solvents (DESs) is also emerging as a greener alternative to traditional organic solvents for these transformations. acs.org
Mitsunobu Reaction and Analogous Coupling Strategies for Propan-1-amine Derivatization
The Mitsunobu reaction provides a reliable method for converting a primary or secondary alcohol into a variety of other functional groups, including amines, with a predictable inversion of stereochemistry. organic-chemistry.orgwikipedia.org To synthesize this compound, the corresponding alcohol, 3-(2,4-dichlorophenyl)propan-1-ol, would be the starting material.
The reaction is driven by the combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org These reagents combine to activate the alcohol's hydroxyl group, turning it into a good leaving group. organic-chemistry.org
For the synthesis of a primary amine, a nitrogen nucleophile like phthalimide (B116566) or an azide (B81097) source (e.g., diphenylphosphoryl azide, DPPA) is used. organic-chemistry.orgcommonorganicchemistry.com The nucleophile displaces the activated hydroxyl group in an Sₙ2 reaction. chemistrysteps.com If phthalimide is used, a subsequent hydrolysis step (as in the Gabriel synthesis) is required to release the primary amine. organic-chemistry.org If an azide is used, it is typically reduced to the amine via a Staudinger reaction or catalytic hydrogenation. organic-chemistry.org
The mechanism proceeds through several key intermediates. The phosphine attacks the azodicarboxylate to form a betaine, which then deprotonates the acidic nucleophile (or the alcohol). wikipedia.orgchemistrysteps.com The resulting alkoxide attacks the activated phosphonium (B103445) species, forming an oxyphosphonium salt, which is an excellent leaving group readily displaced by the nucleophile. youtube.com
Optimization of Reaction Conditions and Catalyst Selection in Amine Synthesis
Optimizing reaction conditions is critical for maximizing yield, minimizing side products, and ensuring the scalability of a synthesis. nih.gov For the synthesis of this compound, key parameters to consider include the choice of catalyst, solvent, base, temperature, and reaction time. researchgate.netresearchgate.net
In reductive amination , optimization involves selecting the most appropriate reducing agent and solvent combination. For example, while NaBH₃CN is effective in methanol, NaBH(OAc)₃ performs better in less protic solvents like 1,2-dichloroethane (DCE). exlibrisgroup.comcommonorganicchemistry.com The pH must also be carefully controlled to favor imine formation without deactivating the amine nucleophile. masterorganicchemistry.com
For palladium-catalyzed arylation reactions , catalyst selection is paramount. The evolution of catalyst systems has led to highly active and versatile options. Modern catalysts often consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a sterically hindered and electron-rich phosphine ligand, such as those from the Josiphos family (e.g., CyPFtBu) or Buchwald's biarylphosphine ligands. nih.gov The choice of base (e.g., K₂CO₃, K₃PO₄, PivOK) and solvent also significantly impacts reaction efficiency. nih.govacs.org
Table 2: General Parameters for Optimization in Amine Synthesis
| Synthetic Method | Key Parameters for Optimization | Potential Reagents/Conditions | Citations |
|---|---|---|---|
| Reductive Amination | Reducing Agent, Solvent, pH/Acid Catalyst | NaBH(OAc)₃, NaBH₃CN; DCE, THF, MeOH; Acetic Acid | harvard.eduexlibrisgroup.comcommonorganicchemistry.com |
| Pd-Catalyzed Arylation | Pd Precursor, Ligand, Base, Solvent | Pd(OAc)₂, Pd₂(dba)₃; Biarylphosphines, NHCs; K₂CO₃, K₃PO₄, Cs₂CO₃; Toluene, Dioxane, DESs | nih.govnih.govacs.org |
Exploration of Novel Synthetic Pathways
Beyond the direct construction of the primary amine, research often focuses on developing multi-step sequences to access more complex derivatives that incorporate the this compound scaffold.
Multi-step Synthesis Planning and Execution for Complex Derivatives
The synthesis of complex drug candidates or molecular probes often requires a multi-step approach where the 3-(2,4-dichlorophenyl)propyl core is assembled and then further functionalized. tue.nl For example, syntheses of potent triple reuptake inhibitors have involved creating complex fused ring systems attached to the dichlorophenyl moiety. nih.govnih.gov
A hypothetical multi-step synthesis could begin with 2,4-dichlorobenzaldehyde. A Claisen-Schmidt condensation with a suitable ketone could form a chalcone, (2E)-1-aryl-3-(2,4-dichlorophenyl)prop-2-en-1-one. nih.gov This α,β-unsaturated ketone provides multiple handles for further modification. The double bond could be selectively reduced via catalytic hydrogenation, and the ketone could then be converted to the amine via reductive amination. Alternatively, the ketone could be reduced to an alcohol, which is then converted to the amine using a Mitsunobu reaction. Such multi-step sequences allow for the introduction of diverse functional groups and the construction of complex molecular architectures built upon the initial dichlorophenylpropane framework. researchgate.net
Principles of Green Chemistry in the Synthesis of Dichlorophenylamines
The application of green chemistry principles to the synthesis of dichlorophenylamines, including this compound, is an essential aspect of modern process development, aiming to reduce the environmental impact and enhance the sustainability of chemical manufacturing. rsc.orgijrpr.com The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for chemists to design more environmentally benign chemical processes. rsc.org These principles address various aspects of a chemical synthesis, from the choice of starting materials to the final product's lifecycle.
A core tenet of green chemistry is waste prevention , which prioritizes the prevention of waste over its treatment or cleanup. rsc.org In the context of dichlorophenylamine synthesis, this involves designing synthetic routes that generate minimal byproducts. This principle is closely linked to atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. rsc.orgrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they maximize the incorporation of reactant atoms into the final product. rsc.orgrsc.org Conversely, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts.
The use of catalysis over stoichiometric reagents is another fundamental principle of green chemistry. rsc.org Catalysts, used in small amounts, can facilitate reactions multiple times, thereby reducing waste. rsc.org In the synthesis of amines, catalytic reductive amination and hydrogenation are generally considered greener alternatives to methods that employ stoichiometric reducing agents or protecting groups, such as the Gabriel synthesis, which is known for its low atom economy. rsc.orgrsc.orgcitedrive.com
The selection of safer solvents and auxiliaries is crucial for minimizing the environmental footprint of a synthesis. rsc.orgjk-sci.com Many traditional organic solvents are volatile, flammable, and toxic, contributing significantly to process waste. jk-sci.com Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or bio-based solvents. rsc.org Solvent selection guides, developed by various chemical and pharmaceutical organizations, can aid in choosing environmentally preferable solvents based on health, safety, and environmental criteria. rsc.orgjk-sci.comubc.caacsgcipr.org
Furthermore, designing for energy efficiency is a key consideration. rsc.org Whenever possible, synthetic steps should be conducted at ambient temperature and pressure to reduce energy consumption. rsc.org The development of highly active catalysts can play a significant role in achieving this goal by lowering the activation energy of reactions.
The principle of using renewable feedstocks encourages the use of starting materials derived from renewable sources, such as biomass, rather than depletable fossil fuels. rsc.orgcitedrive.com While the direct synthesis of complex molecules like this compound from renewable feedstocks may be challenging, the principles of green chemistry drive innovation in developing pathways from bio-based platform chemicals. citedrive.com
To quantitatively assess the "greenness" of a synthetic process, various metrics have been developed. The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are two of the most widely used metrics in the pharmaceutical and chemical industries. researchgate.netlibretexts.orgacs.orgacsgcipr.orgacsgcipr.org The E-Factor is the ratio of the mass of waste produced to the mass of the desired product, with a lower value indicating a greener process. libretexts.orgrsc.org PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. acs.orgacsgcipr.orgacsgcipr.org A lower PMI signifies a more efficient and less wasteful process. These metrics provide a valuable tool for comparing different synthetic routes and identifying areas for improvement. acs.orgwalisongo.ac.id
A Life Cycle Assessment (LCA) offers a more comprehensive evaluation of the environmental impacts associated with a product or process, from raw material extraction to end-of-life. researchgate.netdntb.gov.uamdpi.com While more resource-intensive, an LCA provides a holistic view of the environmental burdens, including those associated with the synthesis of starting materials like 1,4-dichlorobenzene. uniba.skrsc.org
The following table provides an illustrative comparison of green chemistry metrics for different hypothetical amine synthesis routes. It is important to note that these are representative values and the actual metrics for the synthesis of this compound would depend on the specific process conditions.
| Metric | Traditional Synthesis (e.g., Stoichiometric Reduction) | Catalytic Hydrogenation | Biocatalytic Synthesis |
| Atom Economy (%) | Low (<50%) | High (>80%) | Very High (>90%) |
| E-Factor | High (>10) | Moderate (1-5) | Low (<1) |
| Process Mass Intensity (PMI) | Very High (>100) | Moderate (25-100) | Low (<25) |
| Solvent Choice | Often chlorinated solvents | Alcohols, ethers | Water |
| Energy Input | Often requires heating/cooling | Can often be run at ambient T/P | Typically mild conditions |
This table presents illustrative data for educational purposes and does not represent actual experimental results for the synthesis of this compound.
By applying these green chemistry principles and utilizing quantitative metrics, the chemical industry can move towards more sustainable and environmentally responsible methods for the synthesis of dichlorophenylamines and other important chemical compounds. rsc.orgijrpr.com
Chemical Reactivity and Functional Transformations of 3 2,4 Dichlorophenyl Propan 1 Amine
Reactivity Profiles of the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, enabling a variety of functional transformations.
Primary amines, such as 3-(2,4-Dichlorophenyl)propan-1-amine, readily undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides. This nucleophilic acyl substitution reaction results in the formation of stable N-substituted amide derivatives. byjus.comorgoreview.com The reaction proceeds through the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. orgoreview.com To drive the reaction to completion, a base like pyridine (B92270) or sodium hydroxide (B78521) is often added to neutralize the hydrochloric acid (HCl) byproduct formed when using acid chlorides. byjus.comorgoreview.com The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair across the adjacent carbonyl group, which prevents further acylation. orgoreview.comlibretexts.org
Table 1: Representative Acylation Reaction
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Acetyl Chloride | N-(3-(2,4-dichlorophenyl)propyl)acetamide |
The primary amine of this compound can be alkylated by reacting it with alkyl halides. This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. libretexts.orgmsu.edu However, controlling the extent of alkylation is challenging. The initially formed secondary amine is also nucleophilic and can compete with the starting primary amine for the alkylating agent. libretexts.orgmsu.edu This often leads to a mixture of products, including the secondary amine, tertiary amine, and even the quaternary ammonium (B1175870) salt. wikipedia.orglibretexts.org Using a large excess of the initial amine can favor the formation of the secondary amine. msu.edu The rate of alkylation generally follows the order: primary amine > secondary amine > tertiary amine. fishersci.co.uk
Table 2: Products of Alkylation
| Amine Stage | Product Structure |
|---|---|
| Primary | This compound |
| Secondary | N-alkyl-3-(2,4-Dichlorophenyl)propan-1-amine |
| Tertiary | N,N-dialkyl-3-(2,4-Dichlorophenyl)propan-1-amine |
Due to the presence of the lone pair of electrons on the nitrogen atom, amines are basic compounds. byjus.com this compound will readily react with mineral acids, such as hydrochloric acid (HCl), to form the corresponding ammonium salt, in this case, 3-(2,4-dichlorophenyl)propan-1-aminium chloride. This reaction is an acid-base equilibrium. The resulting amine salts are typically water-soluble crystalline solids, a property that can be used to separate them from non-basic organic compounds. byjus.com The parent amine can be regenerated from its salt by treatment with a stronger base, like sodium hydroxide (NaOH). byjus.com
Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgjove.com This reaction is a nucleophilic addition-elimination process. chemguide.co.uk The reaction begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgchemistrysteps.com This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. libretexts.orgyoutube.com The reaction is reversible and is typically catalyzed by mild acid (pH 4-5). chemistrysteps.comlumenlearning.com The equilibrium can be shifted towards the product by removing the water as it is formed. chemistrysteps.comyoutube.com
Table 3: Imine Formation Mechanism Steps
| Step | Description |
|---|---|
| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org |
| 2 | Proton transfer to form a neutral carbinolamine intermediate. libretexts.org |
| 3 | Protonation of the hydroxyl group to make it a good leaving group (water). libretexts.org |
| 4 | Elimination of water to form a positively charged iminium ion. youtube.com |
Reactivity of the Dichlorophenyl Moiety
The dichlorophenyl ring is generally less reactive than the primary amine group. Its reactivity is characterized by a resistance to nucleophilic attack under standard conditions.
Aryl halides, such as the 2,4-dichlorophenyl group, are notably unreactive towards nucleophilic aromatic substitution (SNAr). chemguide.co.ukvedantu.com This low reactivity is attributed to several factors, including the high strength of the carbon-halogen bond, which has partial double-bond character due to resonance with the aromatic ring, and the repulsion between the incoming nucleophile and the electron-rich pi-system of the benzene (B151609) ring. chemguide.co.ukvedantu.com
For nucleophilic aromatic substitution to occur at a reasonable rate, the aromatic ring typically requires strong electron-withdrawing groups (like nitro groups) at positions ortho and/or para to the halogen. libretexts.orglibretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org The chlorine atoms on the this compound molecule are deactivating but are not considered powerful activating groups for SNAr. Therefore, displacing one of the chlorine atoms with a nucleophile would require harsh reaction conditions, such as very high temperatures and pressures or the use of extremely strong bases. libretexts.orgsarthaks.com
Influence of the Electron-Withdrawing Dichlorophenyl Group on Amine Nucleophilicity and Reaction Kinetics
The reactivity of the primary amine group in this compound is fundamentally influenced by the electronic properties of the 2,4-dichlorophenyl substituent. The nitrogen atom's lone pair of electrons makes primary amines such as this one inherently nucleophilic, meaning they can donate this electron pair to form a new covalent bond with an electrophile. savemyexams.comsavemyexams.com However, the strength of this nucleophilicity is not constant and is highly dependent on the electronic environment within the molecule.
The two chlorine atoms on the phenyl ring are highly electronegative. They exert a powerful negative inductive effect (-I effect), withdrawing electron density from the aromatic ring. This electron deficiency is partially transmitted through the propyl chain to the terminal amino group. Consequently, the electron density on the nitrogen atom of this compound is significantly reduced compared to its non-chlorinated analog, 3-phenylpropan-1-amine, or simple alkylamines. masterorganicchemistry.comnih.gov
A reduction in the availability of the nitrogen's lone pair has two major consequences:
Decreased Nucleophilicity: With less electron density, the amine is a weaker nucleophile. It is less capable of attacking electron-deficient centers. masterorganicchemistry.com
Decreased Basicity: Basicity, the ability to accept a proton, also relies on the availability of the lone pair. The electron-withdrawing nature of the dichlorophenyl group makes the amine less basic. While basicity and nucleophilicity are distinct concepts, for a series of structurally similar amines, they are often well-correlated. masterorganicchemistry.com For instance, the pKa of the parent compound phenethylamine (B48288) is 9.83, indicating it is a moderately strong base. nih.gov The presence of the two chlorine atoms in this compound would be expected to lower this value considerably.
This diminished nucleophilicity has a direct impact on reaction kinetics . In reactions that depend on the amine acting as a nucleophile, such as acylation to form amides or alkylation to form secondary amines, this compound will react more slowly than more electron-rich amines. savemyexams.comjeeadv.ac.in The activation energy for these reactions would be higher because the less nucleophilic amine requires more energy to form a bond with an electrophile.
Table 1: Comparative Nucleophilicity of this compound and Related Amines
This table provides a qualitative comparison of the expected nucleophilicity based on the electronic effects of the substituents.
| Compound | Structure | Substituent Effect | Expected Relative Nucleophilicity |
| Propan-1-amine | ![]() | Propyl group (weakly electron-donating) | High |
| 3-Phenylpropan-1-amine | ![]() | Phenyl group (weakly electron-withdrawing) | Medium |
| This compound | ![]() | 2,4-Dichlorophenyl group (strongly electron-withdrawing) | Low |
Advanced Oxidation and Reduction Chemistry Applied to Dichlorophenylpropan-1-amine
The degradation and transformation of chlorinated aromatic compounds are of significant environmental and chemical interest. Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) offer powerful routes to modify or mineralize recalcitrant molecules like this compound.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly potent oxidizing species, most notably the hydroxyl radical (•OH). osti.gov Common AOPs include UV/H₂O₂, ozonation (O₃), and Fenton chemistry (Fe²⁺/H₂O₂). When applied to this compound, several reaction pathways are plausible.
The primary amine group is susceptible to oxidation. nih.govmdpi.com The reaction can be initiated by the abstraction of an electron from the nitrogen to form a radical cation. mdpi.com Subsequent reactions can lead to the formation of imines, oximes, and eventually the oxidation of the amine to a nitro group. nih.gov Simultaneously, the hydroxyl radicals can attack the aromatic ring, leading to hydroxylation and the displacement of chlorine atoms. This process typically results in the formation of dichlorophenol derivatives, which can undergo further oxidation and eventual ring cleavage. The ultimate goal of AOPs is complete mineralization, converting the organic compound into carbon dioxide, water, nitrate, and hydrochloric acid.
Advanced Reduction Processes (ARPs)
ARPs provide a complementary strategy, particularly for halogenated compounds. The most relevant ARP for this molecule is catalytic hydrodechlorination (HDC). numberanalytics.comnih.gov This process involves reacting the chlorinated compound with a source of hydrogen in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C). nih.govnih.gov
In the HDC of this compound, the carbon-chlorine (C-Cl) bonds are sequentially cleaved and replaced with carbon-hydrogen (C-H) bonds. nih.gov The reaction would likely proceed through monochlorinated intermediates before yielding the fully dechlorinated product, 3-phenylpropan-1-amine. This transformation significantly reduces the molecule's potential toxicity associated with the chlorinated ring. Other reductive methods, such as the Birch reduction (using an alkali metal like sodium in liquid ammonia (B1221849) with an alcohol), could be used to reduce the aromatic ring itself to a cyclohexadiene derivative. lumenlearning.comlibretexts.org
Table 2: Potential Advanced Oxidation and Reduction Pathways
| Process Type | Example Method(s) | Key Reactive Species | Potential Site of Attack on Molecule | Potential Transformation Products |
| Oxidation | UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), Ozonation | Hydroxyl radical (•OH) | Primary amine, Propyl chain, Aromatic ring | Imines, Oximes, Nitro-derivatives, Hydroxylated intermediates, Ring-opened fragments (aldehydes, carboxylic acids), CO₂, H₂O, HCl, NO₃⁻ |
| Reduction | Catalytic Hydrodechlorination (HDC) | H₂ (or H-donor), Metal catalyst (e.g., Pd/C) | Carbon-Chlorine bonds on the aromatic ring | 3-(2-chlorophenyl)propan-1-amine, 3-(4-chlorophenyl)propan-1-amine, 3-Phenylpropan-1-amine |
| Reduction | Birch Reduction | Solvated electrons (e⁻), Proton donor (alcohol) | Aromatic ring | Dihydro- and tetrahydro-dichlorophenylpropanamine derivatives |
Structure Activity Relationship Sar Studies and Molecular Design Strategies for 3 2,4 Dichlorophenyl Propan 1 Amine Derivatives
Systematic Structural Modifications of the 3-(2,4-Dichlorophenyl)propan-1-amine Scaffold
The this compound molecule presents three key regions for structural modification: the dichlorophenyl ring, the propyl alkyl chain, and the terminal primary amine. Alterations to each of these components can significantly influence the compound's physicochemical properties and its interaction with target macromolecules.
Modulation of the Dichlorophenyl Substituent Pattern and its Electronic Effects
The 2,4-dichloro substitution pattern on the phenyl ring is a defining feature of the scaffold, imparting specific electronic and steric properties. The two chlorine atoms are electron-withdrawing groups, which reduce the electron density of the aromatic ring and influence its ability to participate in electronic interactions such as π-π stacking. Halogens also increase the lipophilicity of the molecule, which can affect its ability to cross biological membranes. pharmacylibrary.com
Modifying the number, position, and nature of substituents on the phenyl ring can systematically alter these properties. For instance, shifting the chlorine atoms to the 3,5-positions would create a different electronic and steric profile, potentially altering the molecule's binding affinity or selectivity for its target. Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with different functional groups (e.g., methyl, trifluoromethyl) would further modulate lipophilicity and electronic effects, providing a pathway to fine-tune the molecule's activity. The steric bulk of the substituents on the aromatic ring is also crucial, as it can dictate the orientation of the molecule within a binding pocket. nih.gov
| Substitution Pattern | Predicted Electronic Effect | Predicted Impact on Lipophilicity (log P) | Potential Influence on Binding |
|---|---|---|---|
| 2,4-Dichloro (Parent) | Strongly electron-withdrawing | High | Baseline hydrophobic and steric interactions |
| 3,5-Dichloro | Strongly electron-withdrawing | High | Altered steric profile, may change binding orientation |
| 4-Monochloro | Electron-withdrawing | Moderately high | Reduced steric hindrance, potentially altered selectivity |
| 2,4-Difluoro | Strongly electron-withdrawing, potential for H-bonding | Moderate | May introduce new hydrogen bond interactions |
| 4-Trifluoromethyl | Very strongly electron-withdrawing | Very high | Increased hydrophobic interactions, altered electronic character |
Impact of Alkyl Chain Length and Amine Positional Isomerism on Molecular Properties
The three-carbon (propyl) chain serves as a flexible spacer between the rigid dichlorophenyl ring and the functional amine group. The length of this alkyl chain is often critical for optimal activity. Shortening the chain (e.g., to ethyl) or lengthening it (e.g., to butyl or pentyl) would alter the spatial distance between the aromatic ring and the amine. This can impact how well the molecule fits into a target's binding site, as an optimal chain length is often required to position the key interacting groups correctly. nih.gov Longer chains also increase lipophilicity and van der Waals interactions. uni-tuebingen.de
Positional isomerism of the amine group along the alkyl chain also leads to distinct chemical entities with different properties. solubilityofthings.comnih.gov While the parent compound is a propan-1-amine, shifting the amine to the second carbon creates 3-(2,4-dichlorophenyl)propan-2-amine. This change significantly alters the molecule's three-dimensional shape and the accessibility of the amine group, which could profoundly affect its binding mode and biological activity.
| Compound Name | Structural Modification | Potential Impact on Molecular Properties |
|---|---|---|
| This compound | Parent compound (n=3, C1-amine) | Baseline flexibility and distance between pharmacophoric groups |
| 2-(2,4-Dichlorophenyl)ethan-1-amine | Shorter alkyl chain (n=2) | Reduced flexibility; decreased distance between ring and amine |
| 4-(2,4-Dichlorophenyl)butan-1-amine | Longer alkyl chain (n=4) | Increased flexibility and lipophilicity; increased distance |
| 3-(2,4-Dichlorophenyl)propan-2-amine | Positional isomer (C2-amine) | Altered molecular shape; potentially different binding orientation |
Stereochemical Investigations and the Synthesis of Chiral Derivatives
Stereochemistry plays a vital role in the interaction between a drug and its biological target, as receptors are themselves chiral environments. pharmacylibrary.com Different stereoisomers of a molecule can exhibit vastly different pharmacological activities and potencies. nih.gov While this compound itself is not chiral, the introduction of a substituent on the propyl chain can create a chiral center. For example, methylation at the C1 or C2 position would result in a pair of enantiomers (R and S).
The synthesis of these chiral derivatives, often through asymmetric synthesis or chiral resolution of a racemic mixture, is a key strategy in SAR studies. Separating and testing the individual enantiomers allows researchers to determine if the biological activity is stereospecific. One enantiomer may fit perfectly into the binding site, leading to high potency, while the other may fit poorly or not at all, resulting in low or no activity.
| Derivative Name | Position of Chiral Center | Enantiomers | Rationale for Investigation |
|---|---|---|---|
| 1-Methyl-3-(2,4-dichlorophenyl)propan-1-amine | C1 of propyl chain | (R) and (S) | To probe the steric tolerance around the amine binding region. |
| 2-Methyl-3-(2,4-dichlorophenyl)propan-1-amine | C2 of propyl chain | (R) and (S) | To assess the impact of conformational restriction in the alkyl chain. |
Elucidation of Molecular Interaction Profiles through SAR
By synthesizing and testing a series of structurally related derivatives, SAR studies help to build a model of the molecular interactions between the ligand and its target. This profile details the specific forces and contacts that are essential for binding and activity.
Analysis of Ligand-Target Interactions (Theoretical Binding Modes)
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for visualizing and analyzing theoretical binding modes. nih.gov For the this compound scaffold, a hypothetical binding mode can be proposed based on its structural features.
The protonated primary amine is expected to be a key interaction point, likely acting as a hydrogen bond donor to an acidic residue (e.g., aspartate, glutamate) or a backbone carbonyl group in the target's active site. plos.org The dichlorophenyl ring would likely occupy a hydrophobic pocket, with the chlorine atoms contributing to favorable van der Waals interactions. The aromatic ring itself could engage in π-π stacking or π-cation interactions with complementary aromatic residues like phenylalanine, tyrosine, or tryptophan. The flexible propyl chain allows the molecule to adopt a low-energy conformation that optimizes these key interactions.
| Molecular Moiety | Potential Interaction Type | Potential Target Residue(s) |
|---|---|---|
| Primary Amine (protonated) | Hydrogen Bonding / Ionic Interaction | Aspartate, Glutamate, Backbone Carbonyl |
| Dichlorophenyl Ring | Hydrophobic Interaction / van der Waals | Leucine, Isoleucine, Valine, Alanine |
| Dichlorophenyl Ring (π-system) | π-π Stacking / T-shaped Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Propyl Chain | Hydrophobic Interaction / van der Waals | Hydrophobic pocket lining |
Role of Intermolecular Forces in Molecular Recognition
Hydrogen Bonding: This is a strong, highly directional interaction. For the this compound scaffold, the primary amine is the main hydrogen bond donor. The strength of this interaction is critical for anchoring the ligand in the correct orientation within the active site. nih.gov
van der Waals Forces: These are weaker, non-directional forces arising from temporary fluctuations in electron density. They are crucial for interactions involving nonpolar regions of the molecule, such as the dichlorophenyl ring and the alkyl chain. The cumulative effect of these forces significantly contributes to the stability of the ligand-target complex. ed.ac.uk
π-π Stacking: This interaction occurs between aromatic rings. The dichlorophenyl ring can stack with aromatic residues in the target protein, contributing to binding affinity. The electron-withdrawing nature of the chlorine atoms can modulate the strength of this interaction.
Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar surfaces to avoid contact with water. The binding of the nonpolar dichlorophenyl ring and alkyl chain into a hydrophobic pocket on the target protein releases ordered water molecules, which is an entropically favorable process that strengthens the binding event. plos.org
Understanding the role and relative strength of each of these forces is essential for the rational design of new derivatives with improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
The development of predictive QSAR models for the chemical reactivity and selectivity of this compound derivatives would involve a systematic process. The primary goal is to create a statistically robust model that can accurately predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.
The typical workflow for developing such a model includes:
Data Set Selection: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values for transporter inhibition) would be compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to establish a correlation between the molecular descriptors and the biological activity. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that are particularly useful in this context. nih.gov These methods build models based on the steric and electrostatic fields of the molecules.
Model Validation: The predictive ability of the QSAR model is rigorously assessed using various validation techniques. Internal validation is often performed using the leave-one-out cross-validation method (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com External validation is performed by using the model to predict the activity of the compounds in the test set. A high correlation coefficient (r²) between the predicted and experimental activities for the test set confirms the model's robustness.
An illustrative example of a QSAR model for a hypothetical series of this compound derivatives is presented in the table below. This table showcases the kind of statistical data that would be generated in a typical QSAR study.
Disclaimer: The following data is illustrative and designed to represent the format and nature of results from a QSAR study. It is not based on actual experimental data for this compound derivatives.
Table 1: Illustrative QSAR Model for Monoamine Transporter Inhibition
| Statistical Parameter | Value | Description |
| r² | 0.92 | Coefficient of determination for the training set. |
| q² | 0.75 | Cross-validated coefficient of determination. |
| Standard Error of Estimate (SEE) | 0.25 | A measure of the model's accuracy. |
| F-statistic | 150.3 | Indicates the statistical significance of the model. |
| Number of Compounds (Training Set) | 30 | The number of compounds used to build the model. |
| Number of Compounds (Test Set) | 10 | The number of compounds used to validate the model. |
A key outcome of a QSAR study is the identification of molecular descriptors that have the most significant impact on biological activity. By correlating these computational descriptors with the molecular interactions between the ligands and their target protein, researchers can gain insights into the structural requirements for optimal activity and selectivity.
For this compound derivatives, which are expected to bind to monoamine transporters, the following types of descriptors are likely to be important:
Electronic Descriptors: These descriptors, such as atomic charges and dipole moments, provide information about the electronic distribution in the molecule. They are crucial for understanding electrostatic interactions, such as hydrogen bonding and ionic interactions, with amino acid residues in the binding pocket of the transporter. For example, the nitrogen atom of the propan-1-amine moiety is expected to be protonated at physiological pH and form a key ionic interaction with an acidic residue in the transporter.
Steric Descriptors: Descriptors related to molecular size and shape, such as molecular volume and surface area, are important for understanding how well the ligand fits into the binding site. CoMFA steric fields can highlight regions where bulky substituents are favored or disfavored. The 2,4-dichloro substitution on the phenyl ring significantly influences the steric profile of these derivatives and their interactions within the binding pocket.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water) is a common descriptor for hydrophobicity. Hydrophobic interactions are critical for the binding of many drugs to their targets. The dichlorophenyl group contributes significantly to the hydrophobicity of the molecule, likely engaging in hydrophobic interactions with nonpolar residues in the transporter.
The correlation of these descriptors with molecular interactions can be visualized using contour maps in 3D-QSAR studies. These maps show regions around the aligned molecules where specific properties are predicted to increase or decrease activity. For instance, a contour map might indicate that an electropositive potential in a certain region enhances binding, suggesting that a hydrogen bond donor would be favorable at that position.
The following table provides an illustrative example of how computational descriptors for a hypothetical series of this compound derivatives might be correlated with different types of molecular interactions.
Disclaimer: The following data is illustrative and designed to represent the format and nature of results from a QSAR study. It is not based on actual experimental data for this compound derivatives.
Table 2: Illustrative Correlation of Descriptors with Molecular Interactions
| Computational Descriptor | Type | Correlation with Interaction Type | Implication for Molecular Design |
| Partial Charge on Amine Nitrogen | Electronic | Positive correlation with ionic bonding | Maintaining a basic amine for protonation is crucial for interaction with acidic residues. |
| CoMFA Steric Field (Region X) | Steric | Negative correlation with activity | Bulky substituents in this region are detrimental, likely due to steric clashes. |
| LogP | Hydrophobic | Positive correlation with hydrophobic interactions | Increasing lipophilicity of certain regions may enhance binding affinity. |
| Dipole Moment | Electronic | Correlation with polar interactions | Modulating the dipole moment can optimize interactions with polar residues in the binding site. |
Computational and Theoretical Chemistry Investigations of 3 2,4 Dichlorophenyl Propan 1 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the behavior of 3-(2,4-Dichlorophenyl)propan-1-amine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric properties.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry. DFT methods, such as the widely used B3LYP functional, calculate the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. mdpi.com Ab initio methods, like Hartree-Fock (HF), derive their results directly from quantum mechanical principles without the use of experimental data.
For molecules similar in structure to this compound, DFT calculations with basis sets like 6-311++G(d,p) have been successfully employed to determine optimized geometries, vibrational frequencies, and other molecular properties. ijstr.orgmdpi.comresearchgate.net These theoretical approaches are crucial for predicting the behavior of the molecule and interpreting experimental data. For instance, in the study of related compounds, theoretical vibrational wavenumbers computed by DFT methods have shown good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net
Determining the most stable three-dimensional arrangement of atoms, or the optimized geometry, is a primary goal of computational studies. For this compound, this involves finding the minimum energy conformation of the propyl amine chain relative to the dichlorophenyl ring. Conformational analysis reveals the different spatial arrangements (conformers) of the molecule and their relative stabilities.
Table 1: Representative Theoretical Bond Angles in a Related Dichlorophenyl Compound
| Bond Angle | Calculated Value (°) |
| C10-C11-O12 | 126.5 |
| O12-C11-N13 | 118.7 |
| C2-C7-C6 | 118.8 |
| Data derived from a study on (Z)-3-(2,4-dichlorophenyl)1-(1H-imidazol-1-yl)prop-2-en-1-one using B3LYP/6-311++G(d,p) basis set. ijstr.org |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. taylorandfrancis.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netnih.gov For derivatives of 2,4-dichlorophenyl compounds, the HOMO-LUMO analysis helps in understanding the charge transfer within the molecule. researchgate.net
Table 2: Conceptual Data for HOMO-LUMO Analysis
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Predicts chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net
For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the amine group and the chlorine atoms, indicating these as potential sites for electrophilic interaction. walisongo.ac.id Conversely, positive potential would be expected around the hydrogen atoms of the amine group. researchgate.net Such maps are instrumental in understanding intermolecular interactions and predicting how the molecule might interact with biological targets. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.netq-chem.com It examines interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about hyperconjugation and charge delocalization, contributing to molecular stability. ijstr.orgwisc.edu
In the context of this compound, NBO analysis can elucidate the nature of the bonds, the hybridization of the atoms, and the delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals. researchgate.net These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction. For similar molecules, NBO analysis has been used to understand the stability arising from hyperconjugative interactions. researchgate.net
Molecular Docking and Simulation Studies for Predicting Theoretical Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. amazonaws.commdpi.com In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a protein or enzyme. nih.gov
These studies provide insights into the potential biological activity of the compound by identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. nih.gov The results of docking studies are often scored based on the predicted binding affinity, which can help in prioritizing compounds for further experimental testing. amazonaws.com For related compounds, molecular docking has been employed to understand their potential as inhibitors for various protein targets. amazonaws.com
Analysis of Non-Covalent Interactions (NCI) within Molecular Systems
Non-covalent interactions (NCIs) are dominant forces in many chemical and biological systems, governing molecular structure, stability, and function. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsion, can be visualized and analyzed using computational methods based on electron density and its derivatives. nih.gov For this compound, NCI analysis would reveal the intricate network of forces that define its conformational landscape and intermolecular associations.
The analysis typically involves identifying low-gradient, low-density regions in the molecule's real space, which are signatures of non-covalent interactions. nih.gov The nature of these interactions, whether attractive (like hydrogen bonds) or repulsive (steric clashes), is determined by analyzing the sign of the second eigenvalue of the electron-density Hessian matrix. nih.gov
In the context of this compound, key interactions for investigation would include:
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amine group (-NH₂) and the chlorine atoms on the phenyl ring.
Van der Waals Interactions: Forces between the propanamine chain and the dichlorophenyl ring, as well as intermolecular interactions in a condensed phase.
π-Interactions: Interactions involving the electron cloud of the dichlorophenyl ring.
Computational studies on similar molecules, such as 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, have utilized topological analyses to identify van der Waals interactions and steric effects, highlighting the importance of these forces in complex molecular structures. asianresassoc.org A Natural Bond Orbital (NBO) analysis can further quantify the strength of these interactions, such as the stabilization energy from electron delocalization, which was shown to be significant in the indazole ring of a related compound. asianresassoc.org
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry offers powerful tools for predicting spectroscopic properties, which can then be validated against experimental data to confirm molecular structures. Density Functional Theory (DFT) is a widely used method for these predictions.
For this compound, DFT calculations could predict:
Vibrational Frequencies (FTIR and Raman): Theoretical calculations can determine the fundamental vibrational modes of the molecule. researchgate.net For instance, in a study on N-(2,4-Dichlorophenyl)benzamide, DFT was used to calculate vibrational wavenumbers and assign the fundamental modes. researchgate.net Similarly, for 2-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl) phenyl]-4, 5-dihydro-1H-pyrazol-1-yl}-1, 3-thiazol-4(5H)-one, vibrational assignments were confirmed with the aid of DFT and potential energy distributions (PED). researchgate.net
NMR Chemical Shifts: The ¹H and ¹³C NMR spectra can be simulated to predict the chemical shifts of each atom. These theoretical values are invaluable for interpreting experimental spectra and confirming the compound's structure. A computational study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol used chemical shift analysis to validate its structural integrity. asianresassoc.org
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculated maximum absorption wavelength (λmax) can be compared with experimental measurements. Solvent effects on these spectra can also be modeled to provide a more accurate comparison. asianresassoc.org
The table below illustrates a hypothetical comparison between predicted and experimental spectroscopic data for a related dichlorophenyl compound, showcasing the typical agreement sought in such studies.
| Spectroscopic Data | Predicted (DFT) | Experimental |
| FTIR (cm⁻¹) | ||
| N-H Stretch | ~3400-3500 | (Value to be determined experimentally) |
| Aromatic C-H Stretch | ~3000-3100 | (Value to be determined experimentally) |
| C-Cl Stretch | ~700-850 | (Value to be determined experimentally) |
| ¹H NMR (ppm) | ||
| Aromatic Protons | ~7.2-7.5 | (Value to be determined experimentally) |
| -CH₂- Protons | ~1.8-3.0 | (Value to be determined experimentally) |
| -NH₂ Protons | ~1.5 (variable) | (Value to be determined experimentally) |
| UV-Vis λmax (nm) | (Value to be calculated, e.g., ~280 nm in ethanol) | (Value to be determined experimentally) |
This table is illustrative and requires specific computational and experimental data for this compound.
Theoretical Studies of Reaction Mechanisms and Kinetic Profiles
Theoretical studies are instrumental in elucidating the step-by-step sequence of elementary reactions that constitute a reaction mechanism. youtube.com By calculating the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed.
For this compound, such studies could investigate:
Nucleophilic Substitution Reactions: The amine group is a nucleophile, and theoretical models could explore its reactivity with various electrophiles.
Metabolic Pathways: Computational modeling can predict potential sites of metabolic transformation, such as oxidation or conjugation.
Decomposition Pathways: Understanding the thermal or photochemical decomposition mechanisms is crucial for assessing the compound's stability.
Kinetic studies on the reactions of related chlorophenyl compounds with amines have demonstrated that the reaction mechanism can involve the formation of a zwitterionic tetrahedral intermediate. nih.gov The rate-determining step and the influence of substituents on the reaction rate can be thoroughly analyzed using these computational approaches. nih.gov By determining the kinetic profiles, one can predict reaction rates under different conditions, which is essential for synthesis optimization and understanding the compound's fate in biological or environmental systems.
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics, telecommunications, and optical signal processing. ias.ac.in Computational methods, particularly DFT, are frequently used to predict the NLO properties of molecules. ias.ac.inresearchgate.net The key parameters calculated are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net
A molecule's potential as an NLO material is often linked to a large hyperpolarizability value, which arises from significant intramolecular charge transfer (ICT). ias.ac.in For this compound, the presence of the electron-donating amine group and the electron-withdrawing dichlorophenyl ring could facilitate ICT, potentially giving rise to NLO properties.
Computational analyses would involve:
Geometry Optimization: Obtaining the ground state structure of the molecule.
Calculation of NLO Parameters: Computing μ, α, and β using DFT methods. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator. A small HOMO-LUMO gap is often associated with higher polarizability and enhanced NLO activity. nih.gov
Studies on various organic molecules have shown that DFT calculations can effectively predict NLO behavior. nih.govfrontiersin.org For instance, a computational study on N-(2,4-Dichlorophenyl)benzamide calculated its first hyperpolarizability, suggesting it as an attractive candidate for future NLO studies. researchgate.net The results for this compound would be benchmarked against known NLO materials like urea to assess its potential.
| NLO Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | (Value to be calculated) |
| Mean Polarizability (α) | (Value to be calculated) |
| First Hyperpolarizability (β) | (Value to be calculated) |
This table represents the type of data generated from NLO computational studies and requires specific calculations for the target molecule.
Advanced Spectroscopic and Structural Characterization of 3 2,4 Dichlorophenyl Propan 1 Amine
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 3-(2,4-Dichlorophenyl)propan-1-amine, this technique would provide invaluable information about its molecular geometry, intermolecular interactions, and packing in the crystal lattice.
Hypothetical Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.345 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Confirmation
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. High-resolution ¹H and ¹³C NMR, along with advanced 2D NMR techniques, provide a detailed picture of the connectivity and chemical environment of each atom within the this compound molecule.
High-Resolution ¹H NMR and ¹³C NMR Analyses
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the propanamine chain. The aromatic region would show complex splitting patterns due to the coupling between the three protons on the dichlorophenyl ring. The aliphatic protons would appear as multiplets, with their chemical shifts and coupling constants providing information about their connectivity.
¹³C NMR: The carbon-13 NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing chlorine atoms. The aliphatic carbons of the propan-1-amine chain would resonate at higher fields.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 7.1 - 7.4 | m | 3H |
| CH₂ (alpha to amine) | ~ 2.8 | t | 2H |
| CH₂ (beta to amine) | ~ 1.8 | m | 2H |
| CH₂ (gamma to amine) | ~ 2.6 | t | 2H |
| NH₂ | Variable | br s | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aromatic C-Cl | ~ 132, ~134 |
| Aromatic C-H | ~ 127, ~129, ~131 |
| Aromatic C (quaternary) | ~ 138 |
| CH₂ (alpha to amine) | ~ 40 |
| CH₂ (beta to amine) | ~ 32 |
| CH₂ (gamma to amine) | ~ 30 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show cross-peaks between the adjacent methylene (B1212753) groups in the propan-1-amine chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection of the propan-1-amine chain to the dichlorophenyl ring and for assigning the quaternary carbon atoms.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analyses for Functional Group and Molecular Conformation
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and conformational aspects of a molecule.
IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as a medium to weak doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would give rise to strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-Cl stretching vibrations would also be Raman active.
Key Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3300-3500 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |
| C=C Aromatic Stretch | 1450-1600 | IR, Raman |
| N-H Bend | 1590-1650 | IR |
| C-N Stretch | 1020-1250 | IR |
| C-Cl Stretch | 600-800 | IR, Raman |
Future Research Trajectories and Methodological Innovations for 3 2,4 Dichlorophenyl Propan 1 Amine Studies
Emerging Catalytic Methods for Selective Amine Functionalization
Recent progress in catalysis offers promising avenues for the selective functionalization of amines, including the 3-(2,4-Dichlorophenyl)propan-1-amine core structure. These methods are crucial for creating derivatives with enhanced properties and for simplifying synthetic pathways.
One of the key areas of development is the use of transition-metal-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) bonds. researchgate.netnih.gov Palladium-catalyzed amination of aryl halides, for instance, has become a vital tool for constructing arylamines. acs.orgnih.gov Innovations in this area include the development of new ligands that enable the use of aqueous ammonia (B1221849), a more convenient and cost-effective nitrogen source, while suppressing side reactions like hydroxylation. nih.gov Furthermore, copper-catalyzed aminations are emerging as a sustainable alternative, with new anionic ligands allowing for the coupling of alkyl amines with base-sensitive aryl bromides. nih.govnih.gov
Another significant trend is the development of catalysts for the selective N-alkylation of amines using alcohols, which is considered a green chemical process. acs.org Heterogeneous catalysts, such as titanium hydroxide (B78521), have shown high selectivity for the formation of secondary amines from a range of aromatic and aliphatic alcohols and amines. acs.org Additionally, engineered enzymes, like myoglobin-based catalysts, are being developed to promote carbene N-H insertion reactions, offering a biocatalytic route for the selective functionalization of aliphatic amines. nih.gov
Radical-based C-N bond formation, facilitated by photo- or electrochemistry, represents another frontier. researchgate.net These methods allow for C-N bond formation under mild conditions and have been advanced by the use of photoredox catalysis with nitrogen-centered radicals. researchgate.net
These emerging catalytic strategies provide a powerful toolkit for the precise and efficient modification of this compound, enabling the synthesis of a diverse library of derivatives for further investigation.
Table 1: Comparison of Emerging Catalytic Methods for Amine Functionalization
| Catalytic Method | Catalyst/Reagents | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Palladium-Catalyzed Amination | Palladium complexes with specialized ligands (e.g., KPhos) | High selectivity for primary amines, use of aqueous ammonia. nih.gov | Direct arylation of the primary amine. |
| Copper-Catalyzed Amination | Copper catalysts with anionic N1,N2-diarylbenzene-1,2-diamine ligands | Functional group tolerance, use of mild bases. nih.gov | Coupling with base-sensitive aryl halides. |
| N-Alkylation with Alcohols | Heterogeneous catalysts like titanium hydroxide | Green reaction, high selectivity for secondary amines. acs.org | Synthesis of N-alkylated derivatives. |
| Biocatalytic N-H Insertion | Engineered myoglobin | High efficiency and chemoselectivity under mild conditions. nih.gov | Introduction of functionalized acetate groups. |
| Photoredox Catalysis | Organic photoredox catalysts | Mild reaction conditions, generation of N-centered radicals. researchgate.net | Diverse C-N bond formations. |
Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of this compound by accelerating the design of new molecules and the prediction of their synthetic routes.
In the realm of molecular design, generative ML models can explore the vast chemical space to design novel derivatives of this compound with specific desired properties. scholar9.com These models can be trained on datasets of molecules with known properties to generate new structures that are predicted to have enhanced activity or other favorable characteristics. scholar9.comarxiv.org For example, ML models can be used to predict the CO2 binding enthalpies of amine-functionalized materials, aiding in the design of new materials for carbon capture. arxiv.org
Table 2: Applications of AI and Machine Learning in Chemical Research
| Application | AI/ML Technique | Potential Impact on this compound Studies |
|---|---|---|
| Retrosynthesis Planning | Deep learning, Transformer-based models | Proposing novel and efficient synthetic routes. chemcopilot.com |
| Molecular Design | Generative models, Graph Neural Networks (GNNs) | Designing new derivatives with tailored properties. scholar9.com |
| Reaction Outcome Prediction | Graph transformer neural networks (GTNNs) | Predicting reaction yields and regioselectivity. digitellinc.com |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Predicting physicochemical and biological properties of new derivatives. acs.org |
Exploration of Bioorthogonal Chemistry Applications with Dichlorophenylamine Scaffolds
Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, opens up exciting possibilities for studying the biological interactions of molecules like this compound. enamine.netwikipedia.orgnih.gov By incorporating a bioorthogonal handle onto the dichlorophenylamine scaffold, researchers can visualize, track, and probe the molecule's behavior in a biological environment.
A variety of bioorthogonal reactions have been developed, including the Staudinger ligation, copper-free click chemistry (strain-promoted azide-alkyne cycloaddition or SPAAC), and tetrazine ligation. enamine.netwikipedia.orgacs.orgnih.gov These reactions are characterized by their high selectivity and rapid kinetics under physiological conditions. enamine.netacs.org For instance, the reaction between a tetrazine and a strained alkene is one of the fastest bioorthogonal reactions known. nih.gov
The primary amine group of this compound provides a convenient point for modification with a bioorthogonal reporter. This could involve attaching a strained alkyne, an azide (B81097), or a tetrazine to the molecule. Once functionalized, these probes can be used in a variety of applications. For example, if the molecule is found to interact with a specific protein, a bioorthogonal version could be used for "click-and-release" strategies to deliver a payload to the target site. nih.gov
Furthermore, bioorthogonal chemistry can be used for bio-labeling and imaging. nih.gov By attaching a fluorescent dye to the bioorthogonal handle after the molecule has reached its biological target, researchers can visualize its localization and trafficking within cells. This approach has been widely used to study a range of biomolecules, including proteins, glycans, and lipids. nih.govmdpi.com
The development of new bioorthogonal reactions and reagents continues to expand the toolkit available to chemists and biologists. nih.goveurjchem.com Exploring the application of these tools to the this compound scaffold could provide valuable insights into its mechanism of action and potential therapeutic applications.
Table 3: Key Bioorthogonal Reactions and Their Characteristics
| Reaction | Reactants | Key Features | Potential Application for Dichlorophenylamine Scaffolds |
|---|---|---|---|
| Staudinger Ligation | Azide, Phosphine (B1218219) | First developed bioorthogonal reaction. acs.org | Labeling of azide-modified scaffolds. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Cyclooctyne | Copper-free, widely used for in vivo imaging. enamine.net | Attaching probes to azide or alkyne-functionalized scaffolds. |
| Tetrazine Ligation | Tetrazine, Strained Alkene/Alkyne | Extremely fast reaction kinetics. nih.gov | Rapid labeling and tracking in biological systems. |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone, Aminooxy/Hydrazine | Forms stable oxime or hydrazone bonds. nih.gov | Conjugation to biomolecules containing carbonyl groups. |
Advanced In Silico Simulations for Complex Molecular Systems and Reaction Pathways
Advanced in silico simulations, including molecular dynamics (MD) and quantum mechanics (QM) methods, are becoming indispensable tools for understanding the behavior of complex molecular systems and for elucidating reaction pathways. nih.govacs.org These computational approaches can provide detailed insights into the conformational dynamics, binding interactions, and reactivity of this compound and its derivatives at an atomic level.
Molecular dynamics simulations can be used to explore the conformational landscape of the molecule and to study its interactions with biological macromolecules, such as proteins or DNA. nih.govsciepub.com By simulating the system over time, researchers can observe how the molecule binds to its target and identify the key residues involved in the interaction. nih.gov This information is crucial for understanding the molecule's mechanism of action and for designing more potent and selective derivatives. For example, MD simulations have been used to study the binding of inhibitors to acylpeptide hydrolase, revealing conformational changes upon binding. nih.govresearchgate.net
Quantum mechanics calculations can be employed to investigate the electronic structure of the molecule and to model chemical reactions. nih.govnih.gov These methods can be used to predict the reactivity of different sites on the molecule, to calculate the energies of transition states, and to map out detailed reaction pathways. acs.orgnih.gov For instance, QM methods have been used to reconcile different proposals for the mechanism of nitro-Michael reactions of aldehyde enamines. nih.gov
The combination of QM and MD methods (QM/MM) allows for the study of chemical reactions in the complex environment of a biological system, such as an enzyme active site. nih.gov This hybrid approach treats the reacting species with a high level of quantum mechanical theory while the surrounding environment is modeled using classical molecular mechanics, providing a balance between accuracy and computational cost.
These advanced in silico techniques, when used in conjunction with experimental data, can provide a comprehensive understanding of the chemical and biological properties of this compound, guiding future research and development efforts.
Table 4: In Silico Simulation Techniques and Their Applications
| Simulation Technique | Description | Application for this compound |
|---|---|---|
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. nih.gov | Studying conformational changes and binding to biological targets. nih.gov |
| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure of molecules. nih.gov | Predicting reactivity and elucidating reaction mechanisms. acs.org |
| QM/MM | Combines QM for a small region of interest with MM for the larger system. nih.gov | Modeling enzymatic reactions involving the molecule. |
| Docking Studies | Predicts the preferred orientation of one molecule to a second when bound to each other. researchgate.net | Identifying potential binding modes with target proteins. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



